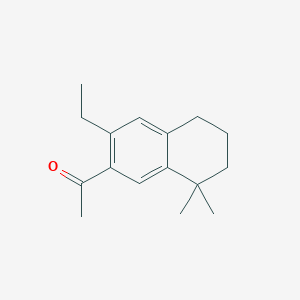![molecular formula C14H28N2O8S2 B14000704 [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate CAS No. 36647-85-5](/img/structure/B14000704.png)
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both sulfonate and amide functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methylsulfonyloxypropanoic acid and hexylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new sulfonate or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological molecules might offer insights into new drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide]: This compound shares the sulfonamide group but differs in its overall structure and reactivity.
Tetrahydrobiopterin: Although structurally different, it shares some functional similarities in terms of its interaction with biological molecules.
Uniqueness
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is unique due to its combination of sulfonate and amide groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
36647-85-5 |
|---|---|
Fórmula molecular |
C14H28N2O8S2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[3-[6-(3-methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C14H28N2O8S2/c1-25(19,20)23-11-7-13(17)15-9-5-3-4-6-10-16-14(18)8-12-24-26(2,21)22/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
KNBXTCDCZUNAHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC(=O)NCCCCCCNC(=O)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


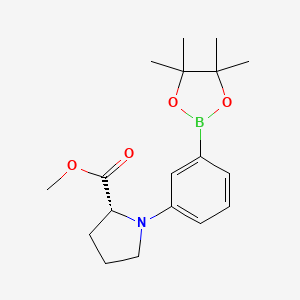

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
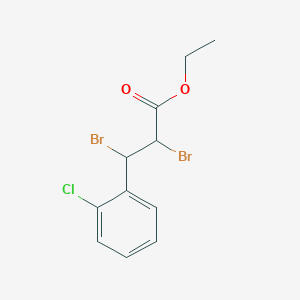
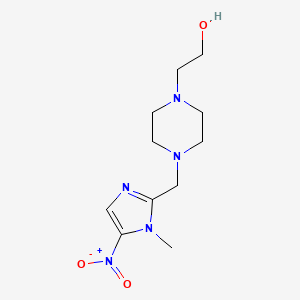
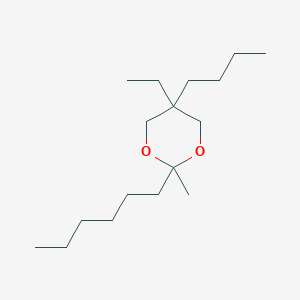
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
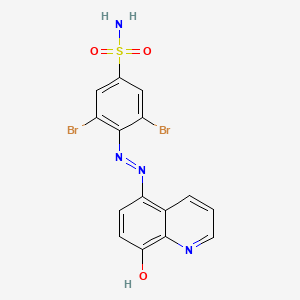
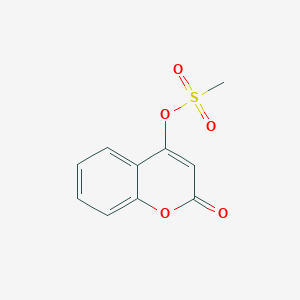
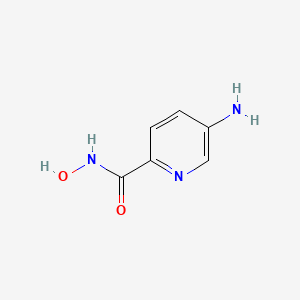
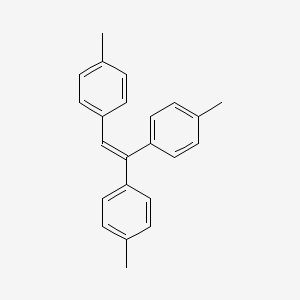
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
